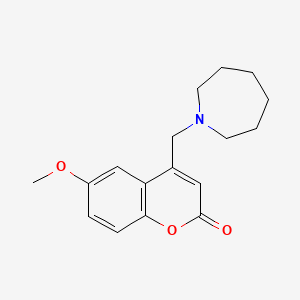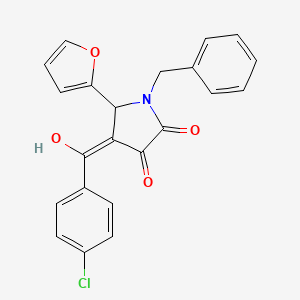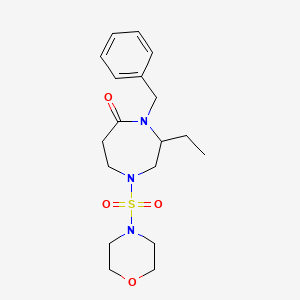![molecular formula C21H20N2O3S B5419952 3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5419952.png)
3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile, also known as BMF-1, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of compounds known as acrylonitriles and thiazoles, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile is still not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cell growth, survival, and metabolism. It has been shown to inhibit the activity of various enzymes involved in these pathways, including proteases, kinases, and phosphatases.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, reduction of oxidative stress and inflammation, and improvement of cognitive function and memory. It has also been shown to exhibit potent antimicrobial activity against various bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potent biological activity, which makes it a promising candidate for the development of new drugs and therapies. It is also relatively easy to synthesize, making it readily available for research purposes.
However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications. It is also relatively expensive to produce, which may limit its availability for research purposes.
Zukünftige Richtungen
There are many potential future directions for research on 3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile, including the development of new drugs and therapies for cancer, neurodegenerative diseases, and infectious diseases. Some of the key areas of research include:
- Investigating the mechanism of action of this compound and its potential targets in various cellular pathways.
- Developing new derivatives of this compound with improved potency and selectivity for specific targets.
- Investigating the potential use of this compound in combination with other drugs or therapies to enhance its efficacy.
- Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It exhibits potent biological activity, including anti-tumor, neuroprotective, and antimicrobial effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this compound, including the development of new drugs and therapies for a wide range of diseases and conditions.
Synthesemethoden
The synthesis of 3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 4-(2-furyl)-1,3-thiazol-2-amine with 3-(4-butoxy-3-methoxyphenyl)acrylonitrile in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile has been studied extensively for its potential use in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
In neurodegenerative diseases, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In infectious diseases, this compound has been shown to exhibit potent antimicrobial activity against a wide range of bacterial and fungal pathogens. It has also been shown to inhibit the growth of drug-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-4-9-26-19-8-7-15(12-20(19)24-2)11-16(13-22)21-23-17(14-27-21)18-6-5-10-25-18/h5-8,10-12,14H,3-4,9H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKWOCKLPQBCCE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5419876.png)
![1-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-2-propanol hydrochloride](/img/structure/B5419884.png)

![3-[(diethylamino)methyl]-6-methoxy-2-methyl-4(1H)-quinolinone](/img/structure/B5419907.png)


![2-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5419922.png)

![(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide](/img/structure/B5419932.png)


![2-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5419959.png)
![1-allyl-4-[2-(2,3-dimethylphenoxy)propanoyl]piperazine](/img/structure/B5419966.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5419974.png)